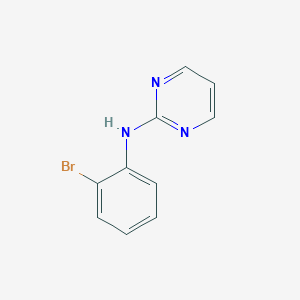
2-(2-Bromophenylamino)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenylamino)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C10H8BrN3 and its molecular weight is 250.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(2-Bromophenylamino)pyrimidine, in cancer treatment. Pyrimidines have been shown to act on cell proliferation and apoptosis through the inhibition of the PI3K/AKT signaling pathway, which is crucial in many cancer types.
- Mechanism of Action : Research indicates that compounds like this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) by modulating key proteins involved in the PI3K/AKT pathway . For example, a derivative similar to this compound demonstrated IC50 values indicating significant cytotoxicity against these cell lines, suggesting its potential as a lead compound for further development.
- Case Study : A study evaluated the cytotoxic effects of various pyrimidine derivatives on K562 cells, revealing that certain modifications led to enhanced activity against cancer cells while maintaining a favorable safety profile . This underscores the importance of structural variations in optimizing therapeutic efficacy.
Antimicrobial Activity
Pyrimidine derivatives are also recognized for their antimicrobial properties. The presence of bromine in this compound may enhance its interaction with microbial targets.
- Antibacterial and Antifungal Effects : Recent investigations have shown that pyrimidine-based compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics . The structural features of these compounds often correlate with their potency.
- Case Study : In one study, a series of pyrimidine derivatives were synthesized and tested for antimicrobial activity, with results indicating that certain compounds displayed potent effects against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidine derivatives has also been explored, with implications for treating various inflammatory conditions.
- Mechanism : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . By targeting these enzymes, such compounds can reduce inflammatory responses effectively.
- Case Study : A recent study demonstrated that certain pyrimidine analogs exhibited remarkable anti-inflammatory activity in vitro, showing promise for developing new treatments for inflammatory diseases . The ability to modulate inflammatory pathways makes these compounds valuable in therapeutic contexts.
Propiedades
Número CAS |
127813-30-3 |
|---|---|
Fórmula molecular |
C10H8BrN3 |
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,(H,12,13,14) |
Clave InChI |
HKALOZYOQMUXJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NC=CC=N2)Br |
SMILES canónico |
C1=CC=C(C(=C1)NC2=NC=CC=N2)Br |
Sinónimos |
2-(2-bromophenylamino)pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















